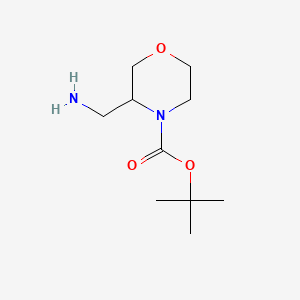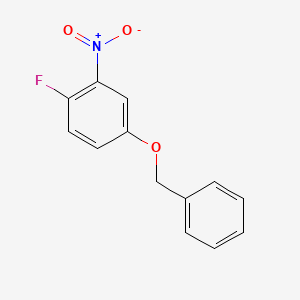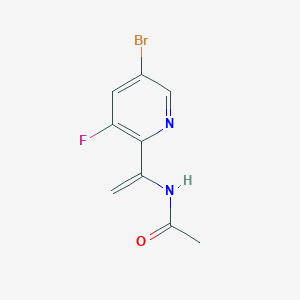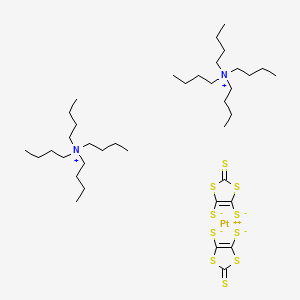
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nonlinear Optical Properties
Bis(tetrabutylammonium) derivatives, including those of platinum, have been studied for their nonlinear optical properties. These materials exhibit large negative nonlinear refraction coefficients and two-photon absorption, making them potential candidates for applications in all-optical switching. For instance, a related copper derivative, bis(tetrabutylammonium)bis(4,5-dithiolato-1,3-dithiole-2-thione)copper (BCDT), demonstrated significant third-order optical nonlinearity, suggesting potential use in optical devices (Sun et al., 2006).
Electron Donor Properties
These compounds have been explored as electron donors in the synthesis of new materials. For example, the reaction of bis(tetrabutylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate with dichlorinated ethers led to derivatives used for synthesizing electron donors like bis-(3-oxy-1,5-dithiapentano)tetrathiafulvalene (Russkikh & Abashev, 1987).
Precursors for Heterocycles
These compounds also serve as precursors for mixed sulfur/selenium heterocycles, contributing to the field of synthetic chemistry. For instance, bis(tetrabutylammonium)-bis(2-thione-1,3-dithiole-4,5-diselenolato)nickelate(II) has been used in the preparation of 4,5-alkylseleno-1,3-dithiole-2-thione (Nigrey, 1986).
Study of Molecular Geometries
Theoretical studies of these compounds, such as tetrabutylammonium [bis(1,3-dithiole-2-thione-4,5-dithiolato)bismuthate], offer insights into their molecular orbitals and geometries. These studies help understand solvation effects and intermolecular interactions, which are crucial for the development of new materials (Rocco et al., 2004).
Crystal Growth and Characterization
The preparation and crystal growth of these compounds, such as bis(tetrabutylammonium)bis(4,5‐dithiolato‐1,3‐dithiole‐2‐thione)copper, are important for understanding their physical properties like energy gap and thermal behavior. These aspects are essential for their application in electronics and optoelectronics (Wang et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
platinum(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Pt/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKRIEMQZSEWJM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2PtS10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)platinum(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



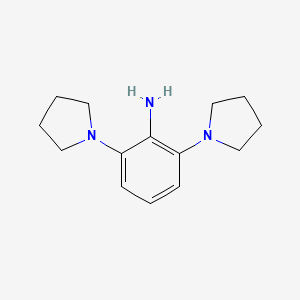
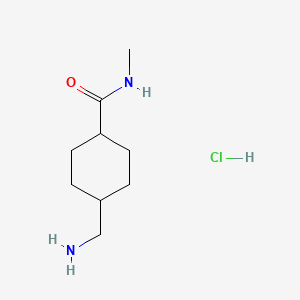
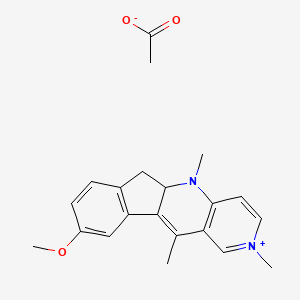
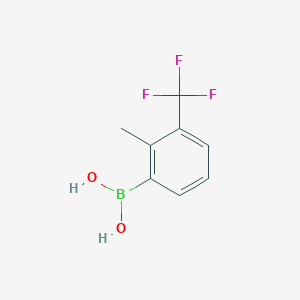
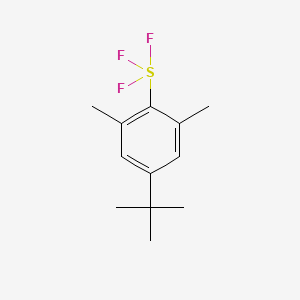
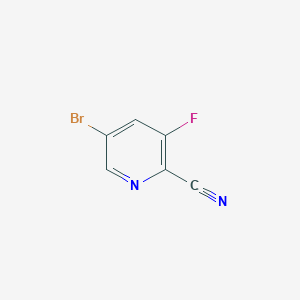
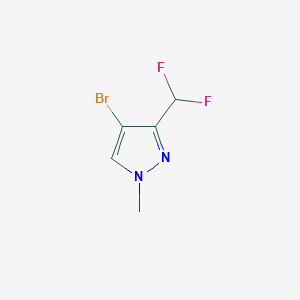
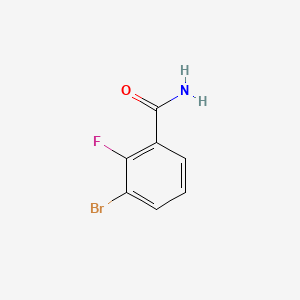
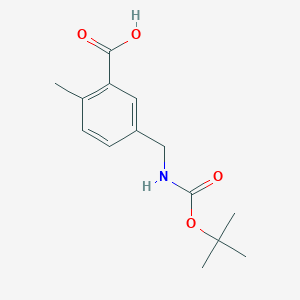
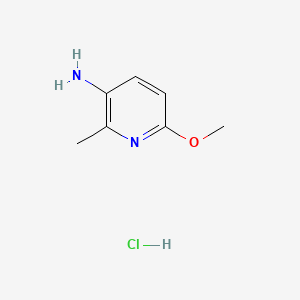
![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
